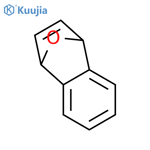

Synthesis of β-(6-methoxy-1-naphthoyl)propionic acid

,

Journal of the American Chemical Society,

1951,

73,

1853-4